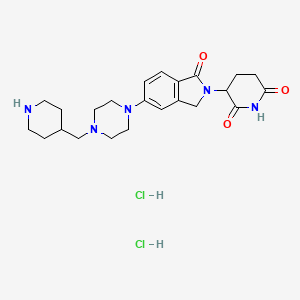

Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride)

Beschreibung

Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride) (CAS: 2520105-60-4) is a specialized E3 ubiquitin ligase ligand-linker conjugate used in the development of PROTACs (Proteolysis-Targeting Chimeras). Its molecular formula is C23H33Cl2N5O3, with a molecular weight of 498.45 g/mol . The compound integrates a cereblon (CRBN)-binding lenalidomide moiety with a terminal 4-methylpiperidine group, enabling the formation of rigid linkers critical for recruiting E3 ligases to degrade target proteins . It is stored at -20°C (stable for 3 years as a powder) and dissolves in DMSO for in vitro applications, while in vivo formulations utilize solvents like PEG300 or corn oil to address its low aqueous solubility (<1 mg/mL) .

Eigenschaften

Molekularformel |

C23H33Cl2N5O3 |

|---|---|

Molekulargewicht |

498.4 g/mol |

IUPAC-Name |

3-[3-oxo-6-[4-(piperidin-4-ylmethyl)piperazin-1-yl]-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C23H31N5O3.2ClH/c29-21-4-3-20(22(30)25-21)28-15-17-13-18(1-2-19(17)23(28)31)27-11-9-26(10-12-27)14-16-5-7-24-8-6-16;;/h1-2,13,16,20,24H,3-12,14-15H2,(H,25,29,30);2*1H |

InChI-Schlüssel |

GCOKMWGDIBQIRU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCNCC5.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation and Coupling

Methyl 2-bromomethyl-3-nitrobenzoate is synthesized via bromination of methyl 2-methyl-3-nitrobenzoate using sodium hypochlorite or sodium hypobromite. This intermediate reacts with 3-aminopiperidine-2,6-dione hydrochloride in dimethylformamide (DMF) under triethylamine catalysis. The reaction proceeds at 50–55°C for 8–10 hours, yielding 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione with ≥90% purity.

Catalytic Reduction

Nitro-to-amine reduction is achieved via hydrogenation (10% Pd/C, 50 psi H₂, 1,4-dioxane) or zinc powder in acetic acid/isopropanol. The latter avoids explosive hydrogen mixtures, offering a safer industrial alternative with 86.8% yield and 99.95% HPLC purity.

Functionalization with Piperazine-4-Methylpiperidine

Introducing the 5'-piperazine-4-methylpiperidine moiety involves two primary strategies:

Direct Coupling via Nucleophilic Substitution

The 5'-position of lenalidomide is activated for substitution by introducing a leaving group (e.g., bromide or mesylate). Reaction with 4-methylpiperidine-linked piperazine in DMF at 60–80°C for 12–24 hours achieves coupling. Triethylamine neutralizes HCl byproducts, and the product is isolated via precipitation in ice water (71% yield).

Modular Assembly Using Prefunctionalized Intermediates

An alternative approach modifies the lenalidomide precursor before cyclization. Methyl 2-(bromomethyl)-3-nitrobenzoate is first reacted with 4-(4-methylpiperidinyl)piperazine in acetonitrile under reflux. Subsequent cyclization and reduction yield the target compound, avoiding steric hindrance during late-stage functionalization.

Purification and Characterization

Crystallization and Filtration

Crude product is dissolved in hot isopropanol/water (1:2 v/v) and treated with activated carbon to remove impurities. Cooling to 15–20°C precipitates the hydrochloride salt, which is washed with cold isopropanol and dried under vacuum (55–65°C).

Analytical Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 498.45 g/mol | |

| Purity (HPLC) | ≥94% | |

| Yield (Overall) | 68–75% | |

| CAS Number | 2520105-60-4 | |

| Storage Conditions | -20°C, desiccated |

Optimization Challenges and Solutions

Regioselectivity Control

Competing reactions at the 4- and 5-positions of the isoindole ring are mitigated by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling, while ethanol/isopropanol mixtures improve crystallization efficiency.

Industrial Scalability

Large-scale production (≥1 kg) employs continuous flow hydrogenation to reduce reaction times and improve safety. Phase-transfer catalysis (tetrabutylammonium bromide) accelerates piperazine-4-methylpiperidine coupling, achieving 85% yield in 6 hours.

Analyse Chemischer Reaktionen

Types of Reactions

Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Treatment of Multiple Myeloma

Lenalidomide is a cornerstone in the management of multiple myeloma. It is often used in various treatment regimens:

- Induction Therapy : Combined with bortezomib and dexamethasone (VRD regimen), it has shown improved response rates and progression-free survival compared to traditional therapies .

- Maintenance Therapy : Post-autologous stem cell transplant (ASCT), lenalidomide maintenance significantly prolongs progression-free survival and overall survival in patients .

Clinical Trials

Numerous clinical trials are ongoing to explore the efficacy of lenalidomide in different settings:

- Combination Therapies : Trials are assessing lenalidomide's effectiveness when combined with other agents like monoclonal antibodies or novel agents in relapsed/refractory cases .

- Side Effects Management : Research is also focused on managing adverse effects associated with lenalidomide, such as diarrhea. A recent study highlighted the use of colesevelam to mitigate lenalidomide-associated diarrhea, demonstrating an 88% response rate among patients .

Case Study 1: Lenalidomide Maintenance Post-ASCT

A cohort study involving patients who underwent ASCT for multiple myeloma showed that those receiving lenalidomide maintenance therapy had a median progression-free survival of 36 months compared to 20 months for those not receiving maintenance therapy. This highlights the importance of lenalidomide in sustaining remission after initial treatment.

Case Study 2: Combination Therapy Efficacy

In a randomized trial comparing VRD versus other regimens, patients treated with VRD achieved a higher complete response rate (CRR) of 70% compared to 50% in other treatment arms. The study concluded that VRD should be considered a standard induction regimen for newly diagnosed multiple myeloma .

Data Summary Table

Wirkmechanismus

The compound exerts its effects by binding to the cereblon E3 ubiquitin ligase complex, altering its specificity to target specific proteins for degradation. This process involves the ubiquitination and subsequent proteasomal degradation of the target proteins, leading to the modulation of various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Compound 17 (Lenalidomide 5'-Piperazine-4-Methylpiperidine Hydrochloride) vs. Compound 18 (Lenalidomide 5'-Piperazine Fragment)

Lenalidomide-C4-NH2 Hydrochloride

- Structure : Features a C4-amine linker instead of the 5'-piperazine-4-methylpiperidine group .

- Function : Retains CRBN-binding activity but may exhibit different pharmacokinetic properties due to the shorter, more flexible linker .

- Utility : Used in PROTACs targeting proteins like ERα, but its reduced rigidity may limit efficiency compared to Compound 17 .

(3S)-Lenalidomide-Piperazine-C-Piperidine

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key PROTAC Ligands

Mechanistic Advantages in Protein Degradation

- Linker Rigidity : The 4-methylpiperidine group in Compound 17 reduces conformational flexibility, improving target protein-E3 ligase proximity and degradation efficiency compared to flexible linkers in analogues like Lenalidomide-C4-NH2 .

- Solubility Optimization : While the hydrochloride salt form improves solubility for synthetic reactions, derivatives with polar piperazine amides (e.g., (2E)-3-(4-hydroxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one) exhibit better aqueous solubility but lack PROTAC-specific functionality .

Biologische Aktivität

Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride) is a derivative of lenalidomide, a well-known immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma and other hematological malignancies. This compound is gaining attention for its potential biological activity, particularly in modulating immune responses and inducing apoptosis in cancer cells. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

1. Modulation of Cytokine Production

Lenalidomide has been shown to significantly affect cytokine production, which plays a crucial role in the immune response:

- Pro-inflammatory Cytokines: Lenalidomide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12.

- Anti-inflammatory Cytokines: It promotes the secretion of anti-inflammatory cytokines like IL-10, which helps in reducing inflammation and enhancing immune tolerance .

2. Induction of Apoptosis

The compound induces apoptosis in malignant cells through several pathways:

- Regulation of Cyclin-Dependent Kinase Inhibitors: Lenalidomide upregulates p21/WAF1 and other CDK inhibitors (p15, p16, p27), which are vital for cell cycle regulation .

- Downregulation of NF-kB Activity: Long-term treatment leads to decreased NF-kB activity, resulting in reduced levels of anti-apoptotic proteins such as cIAP2 and FLIP. This downregulation is crucial for enhancing the apoptotic response .

3. Immune System Enhancement

Lenalidomide enhances T-cell activity and overall immune function:

- T-cell Activation: The drug improves T-cell activation by modifying cytokine production and augmenting the cytotoxicity of NK cells and antigen-specific CD8+ T-cells .

- Costimulatory Signals: It facilitates secondary interactions between antigen-presenting cells (APCs) and T-cells, which are essential for effective immune responses .

Case Studies and Clinical Trials

Several clinical studies have highlighted the efficacy of lenalidomide in various conditions:

Multiple Myeloma

A Phase III study involving 1623 patients with newly diagnosed multiple myeloma demonstrated that lenalidomide combined with dexamethasone significantly improved time to progression (TTP) compared to dexamethasone alone. The median TTP was 13.9 months for the len/dex group compared to 4.6 months for placebo/dex .

Chronic Lymphocytic Leukemia (CLL)

In a Phase II trial for relapsed or refractory CLL patients, lenalidomide showed an overall response rate of 47%, with 9% achieving complete remission. Common adverse effects included fatigue and thrombocytopenia .

Efficacy Summary Table

| Study Type | Condition | Overall Response Rate | Complete Remission Rate | Common Adverse Effects |

|---|---|---|---|---|

| Phase III | Multiple Myeloma | Statistically significant improvement | Not specified | Fatigue, neutropenia |

| Phase II | Chronic Lymphocytic Leukemia | 47% | 9% | Fatigue, thrombocytopenia |

Mechanistic Insights from Research

Recent studies have elucidated specific molecular targets affected by lenalidomide:

- Cereblon Ligand Activity: Lenalidomide acts as a cereblon ligand, promoting the degradation of various transcription factors through the CRL4^CRBN E3 ubiquitin ligase complex. This mechanism is pivotal for its therapeutic effects in hematological malignancies .

- Protein Degradation Studies: Mass spectrometry analyses have identified multiple proteins whose degradation is induced by lenalidomide treatment, including CSNK1A1 and various zinc finger proteins .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride) with high purity?

- Methodological Answer : Synthesis typically involves coupling Lenalidomide derivatives with piperazine-methylpiperidine moieties under controlled pH and temperature. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize side reactions .

- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >98% purity, as validated by LC-MS and NMR .

- Hydrochloride salt formation : Treat the free base with HCl gas in ethanol, followed by recrystallization from hot isopropanol .

Q. How should researchers characterize the structural integrity of Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride)?

- Methodological Answer : Employ a multi-technique approach:

- NMR spectroscopy : Confirm piperazine and methylpiperidine proton environments (δ 2.5–3.5 ppm for piperazine; δ 1.2–1.8 ppm for methylpiperidine) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the theoretical molecular weight (e.g., ~500–550 Da) .

- X-ray crystallography : Resolve salt form and stereochemistry, particularly for chiral centers in the piperidine ring .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if airborne dust is generated .

- Ventilation : Perform reactions in fume hoods with >0.5 m/s airflow to prevent inhalation exposure .

- Spill management : Neutralize hydrochloric acid residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize solubility and stability in aqueous buffers for in vitro assays?

- Methodological Answer :

- Solubility screening : Test DMSO stocks (10 mM) diluted into PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability studies : Incubate at 37°C for 24–72 hours and analyze degradation via HPLC. Adjust buffer pH (5.5–6.5) to enhance stability of the hydrochloride salt .

- Co-solvents : Add 5–10% PEG-300 or cyclodextrins to improve aqueous solubility without cytotoxicity .

Q. What experimental strategies are effective for studying proteasome-mediated degradation mechanisms in cancer models?

- Methodological Answer :

- Ubiquitination assays : Treat multiple myeloma cells (e.g., MM1.S) with the compound (1–10 µM), then immunoprecipitate CRBN and detect polyubiquitinated substrates via Western blot .

- CRBN knockdown : Use siRNA to confirm target specificity. A >70% reduction in CRBN protein should abolish degradation activity .

- Time-course studies : Measure proteasome activity (e.g., fluorogenic substrates like Suc-LLVY-AMC) to correlate compound concentration with 20S proteasome inhibition .

Q. How should contradictory data on cytotoxic effects across cancer models be resolved?

- Methodological Answer :

- Dose-response profiling : Compare IC₅₀ values in hematologic (e.g., RPMI-8226) vs. solid tumor (e.g., A549) lines. Note differences in CRBN expression via qPCR .

- Pharmacokinetic analysis : Measure intracellular concentrations using LC-MS/MS. Low penetration in solid tumors may explain reduced efficacy .

- Combination studies : Test synergy with dexamethasone or bortezomib to identify context-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.